molecular formula C10H15BrClNO2 B2921867 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2580236-51-5

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2921867
CAS No.: 2580236-51-5
M. Wt: 296.59
InChI Key: JASIJBNUIKQHKS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an ethanamine side chain

Scientific Research Applications

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride, also known as 2C-B, are the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function, resulting in the compound’s psychoactive effects.

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht2c and 5-ht2a receptors can lead to changes in various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems . Oxidative deamination of 2C-B results in the metabolites 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the compound has anonset of action of 20–40 minutes when taken orally, and its duration of action is 4–12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B can lead to a range of effects at the molecular and cellular level. These include changes in cell signaling and neurotransmitter release, which can result in altered mood, perception, and behavior . The compound is known to have psychedelic effects, and it has been classified as a stimulant, hallucinogen, and less commonly as an entactogen, and empathogen .

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other substances, and the route of administration. For example, the compound’s effects may be more potent when taken on an empty stomach. Additionally, the compound’s stability may be affected by factors such as temperature, light, and pH .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride are not fully characterized. It is known that similar compounds can interact with various enzymes and proteins. For instance, 4-bromo-2,5-DMA, a related compound, avidly binds and activates serotonin receptors . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.

Cellular Effects

The cellular effects of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride are not well-studied. Related compounds have been shown to influence cell function. For example, 4-bromo-2,5-DMA has been reported to activate serotonin receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds like 2C-B have shown variable effects at different dosages .

Metabolic Pathways

The metabolic pathways involving 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride are not well-characterized. Related compounds are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2,4-dimethoxyphenethylamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethoxyphenethylamine.

    Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Lacks the bromine atom but shares the same phenethylamine backbone.

    4-Bromo-2,5-dimethoxyphenethylamine: Similar structure but with different positions of the methoxy groups.

    2,5-Dimethoxy-4-bromophenethylamine: Another closely related compound with different substitution patterns.

Uniqueness

2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions and effects are desired.

Properties

IUPAC Name

2-(3-bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)10(14-2)9(8)11;/h3-4H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASIJBNUIKQHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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